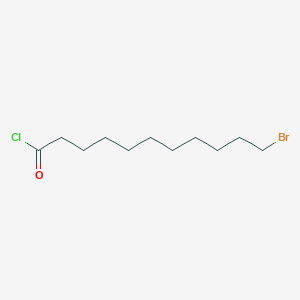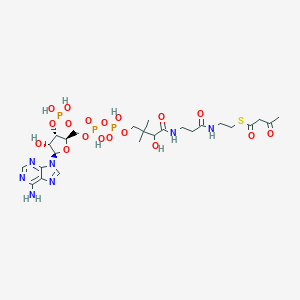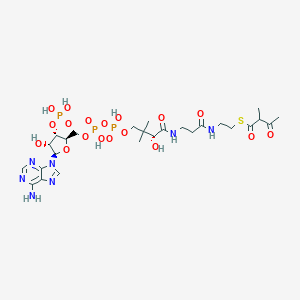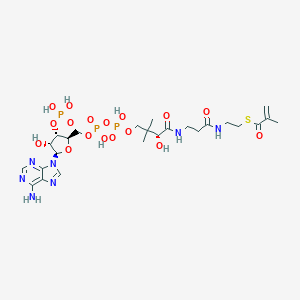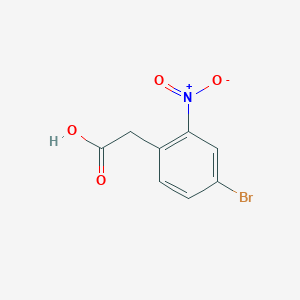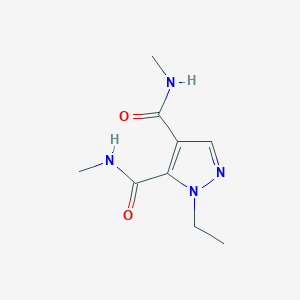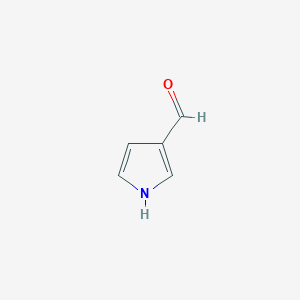
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide
Overview
Description
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide: is an organic compound with the molecular formula C12H10FN3O2. It is known for its applications in medicinal chemistry, particularly in the synthesis of heterocyclic urea derivatives, which are studied as potential kinase inhibitors for treating various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide typically involves the reaction of 4-amino-3-fluorophenol with 2-pyridinecarboxylic acid. The resulting product undergoes subsequent reactions with thionyl chloride and formamide. Another method involves reacting 4-chloropyridine-2-carboxamide with 4-amino-3-fluorophenol in the presence of an inorganic base .
Industrial Production Methods: For industrial production, the process is optimized to ensure safety and cost-effectiveness. The use of inorganic bases instead of potassium t-butoxide reduces potential safety hazards. The reaction is followed by crystallization for separation, which simplifies the operation and lowers costs while minimizing environmental pollution .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are possible but less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .
Scientific Research Applications
Biology and Medicine: It has shown potential in developing novel therapeutics targeting P2X7 receptors. It is also suggested for use in diagnostic tools to detect P2X7 receptor expression levels in cancer cells.
Mechanism of Action
The mechanism by which 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets, such as kinase enzymes. The presence of the fluorine atom can influence the molecule’s interaction with other molecules, potentially enhancing its biological activity.
Comparison with Similar Compounds
- 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide
- 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride
- 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride
- 4-(2-Amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide
Uniqueness: The uniqueness of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide lies in its specific substitution pattern, which includes an amino group and a fluorine atom on the phenoxy ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOBRHWHVZDWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
